molecular formula C3H9Cl3OSiSn B14585828 Trimethyl[(trichlorostannyl)oxy]silane CAS No. 61355-39-3

Trimethyl[(trichlorostannyl)oxy]silane

Cat. No.: B14585828
CAS No.: 61355-39-3
M. Wt: 314.3 g/mol
InChI Key: KGDJFIOABRDHOZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(trichlorostannyl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trichlorostannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[(trichlorostannyl)oxy]silane typically involves the reaction of trimethylsilanol with trichlorostannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction can be represented as follows:

(CH3)3SiOH+SnCl3(CH3)3SiOSnCl3+HCl\text{(CH}_3\text{)}_3\text{SiOH} + \text{SnCl}_3 \rightarrow \text{(CH}_3\text{)}_3\text{SiOSnCl}_3 + \text{HCl} (CH3​)3​SiOH+SnCl3​→(CH3​)3​SiOSnCl3​+HCl

This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Trimethyl[(trichlorostannyl)oxy]silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organotin compounds.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethylsilanol and trichlorostannane.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.

    Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.

Major Products:

    Substitution Reactions: New organotin compounds with different functional groups.

    Hydrolysis: Trimethylsilanol and trichlorostannane.

    Reduction: Lower oxidation state tin compounds.

Scientific Research Applications

Trimethyl[(trichlorostannyl)oxy]silane has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organotin compounds.

    Materials Science: Employed in the preparation of silicon-based materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Trimethyl[(trichlorostannyl)oxy]silane involves the interaction of the silicon and tin centers with various substrates. The silicon atom, being electrophilic, can interact with nucleophiles, while the tin center can participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl and trichlorostannyl groups.

Comparison with Similar Compounds

    Trimethylsilanol: Similar in structure but lacks the trichlorostannyl group.

    Trichlorostannane: Contains the trichlorostannyl group but lacks the trimethylsilyl group.

    Trimethylsilyl Chloride: Contains the trimethylsilyl group but with a chloride substituent instead of the trichlorostannyl group.

Uniqueness: Trimethyl[(trichlorostannyl)oxy]silane is unique due to the presence of both trimethylsilyl and trichlorostannyl groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.

Properties

CAS No.

61355-39-3

Molecular Formula

C3H9Cl3OSiSn

Molecular Weight

314.3 g/mol

IUPAC Name

trimethyl(trichlorostannyloxy)silane

InChI

InChI=1S/C3H9OSi.3ClH.Sn/c1-5(2,3)4;;;;/h1-3H3;3*1H;/q-1;;;;+4/p-3

InChI Key

KGDJFIOABRDHOZ-UHFFFAOYSA-K

Canonical SMILES

C[Si](C)(C)O[Sn](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.